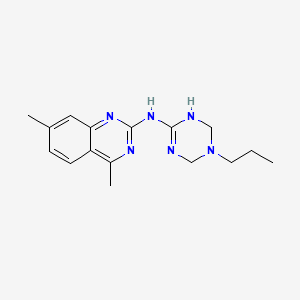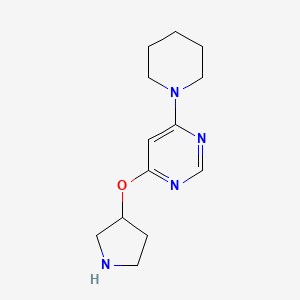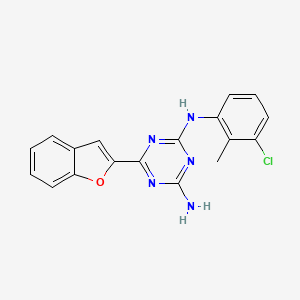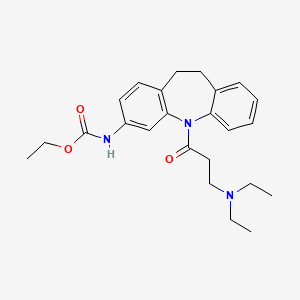![molecular formula C13H27N5O3S B11186214 N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B11186214.png)
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the morpholinopropylamine intermediate, which can be synthesized by reacting morpholine with 3-chloropropylamine under controlled conditions . This intermediate is then reacted with a suitable triazine derivative to form the tetrahydrotriazinyl group. Finally, the propanesulfonamide group is introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as employing catalysts and solvents that enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar morpholinopropyl group but differs in its pyridine core and trifluoromethyl substitution.
N-(3-morpholinopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine: Features a tetrahydrobenzo-thieno-pyrimidine core, making it structurally distinct.
N-(3-morpholinopropyl) Gefitinib: Contains a quinazoline core and is used as a therapeutic agent.
These comparisons illustrate the structural diversity and potential functional differences among compounds with similar morpholinopropyl groups.
Properties
Molecular Formula |
C13H27N5O3S |
|---|---|
Molecular Weight |
333.45 g/mol |
IUPAC Name |
N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C13H27N5O3S/c1-12(2)22(19,20)16-13-14-10-18(11-15-13)5-3-4-17-6-8-21-9-7-17/h12H,3-11H2,1-2H3,(H2,14,15,16) |
InChI Key |
NBWWDMLAIIDFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)CCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-4-(4-methoxybenzoyl)-1-[(oxolan-2-YL)methyl]-5-(pyridin-3-YL)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11186138.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11186146.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11186152.png)

![2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11186162.png)



![2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11186183.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11186185.png)
![(3,4-dimethoxyphenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11186190.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11186196.png)
![2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro](/img/structure/B11186201.png)
